![molecular formula C17H19NO4S B3921180 methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate](/img/structure/B3921180.png)
methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate
Vue d'ensemble
Description
Methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate, also known as MTMEAMB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 365.46 g/mol. MTMEAMB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an antimetastatic agent. Additionally, this compound has been found to exhibit potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent antitumor and antimicrobial activity, making it a useful tool for investigating various biological processes. However, this compound also has some limitations. It is relatively expensive to synthesize, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate. One potential direction is to investigate its potential as an antimetastatic agent. Another direction is to investigate its potential as an antioxidant agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Applications De Recherche Scientifique
Methyl 2-{[(2-methoxyethyl)(2-thienylmethyl)amino]carbonyl}benzoate has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
methyl 2-[2-methoxyethyl(thiophen-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-10-9-18(12-13-6-5-11-23-13)16(19)14-7-3-4-8-15(14)17(20)22-2/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDRHXMAMVRXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



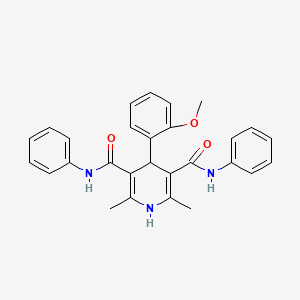
![5-(1-pyrrolidinyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B3921116.png)
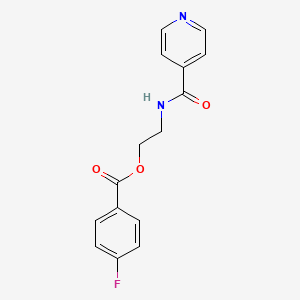
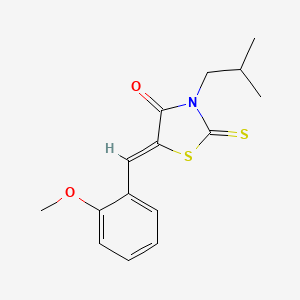


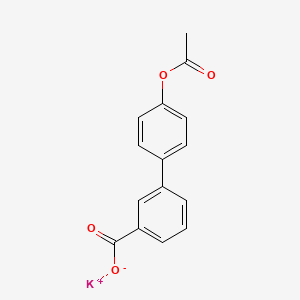
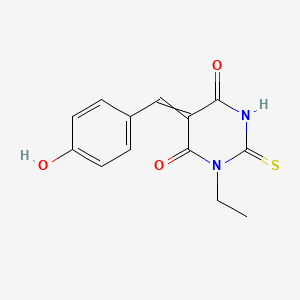
![3-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3921169.png)
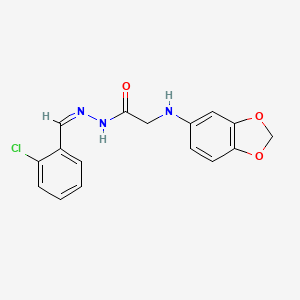
![N-[1-[(cyclohexylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B3921174.png)
![2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine](/img/structure/B3921185.png)
![2-{3-nitro-4-[(3-pyridinylmethyl)amino]benzoyl}benzoic acid](/img/structure/B3921188.png)
![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3921195.png)